Nitric Oxide Synthase Inhibition: Weak Potency Differentiates 3-Nitrovaline from Potent Arginine-Based Inhibitors
3-Nitrovaline inhibits rat neuronal nitric oxide synthase (nNOS) with an IC50 of 13 μM (1.30E+4 nM) [1]. In contrast, the potent NOS inhibitor Nω-nitro-L-arginine (L-NNA) exhibits an IC50 of 0.29 μM for nNOS [2], and L-NAME (NG-nitro-L-arginine methyl ester) shows an IC50 of 70 μM for purified brain NOS [3]. This places 3-nitrovaline as a weak inhibitor, approximately 45-fold less potent than L-NNA but 5-fold more potent than L-NAME in certain assay systems. The weaker inhibition profile may be advantageous for studies requiring subtle modulation of NOS activity without complete blockade.
| Evidence Dimension | Inhibition of nNOS (IC50) |
|---|---|
| Target Compound Data | 13 μM (1.30E+4 nM) |
| Comparator Or Baseline | L-NNA: 0.29 μM; L-NAME: 70 μM |
| Quantified Difference | 3-Nitrovaline is 45-fold less potent than L-NNA, 5.4-fold more potent than L-NAME |
| Conditions | Rat nNOS expressed in HEK293T cells, measured by Griess assay after 6 hrs [1]; L-NNA IC50 from literature [2]; L-NAME IC50 from purified brain NOS assay [3] |
Why This Matters
The weak NOS inhibition by 3-nitrovaline provides a distinct pharmacological tool for researchers requiring partial NOS blockade, avoiding the strong inhibition associated with arginine analogs.
- [1] BindingDB. (2012). Affinity Data for Ligand: 50278675, IC50 for rat nNOS. BindingDB. View Source
- [2] Furfine, E. S., et al. (1993). Potent and selective inhibition of human nitric oxide synthases. Journal of Biological Chemistry, 268(19), 14483-14488. (IC50 for nNOS L-NNA). View Source
- [3] Pfeiffer, S., et al. (1996). Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine. British Journal of Pharmacology, 118(6), 1433-1440. View Source
